![molecular formula C17H28N2O B7683246 2-(2-methoxyphenyl)-N-methyl-N-(2-piperidin-1-ylethyl)ethanamine](/img/structure/B7683246.png)
2-(2-methoxyphenyl)-N-methyl-N-(2-piperidin-1-ylethyl)ethanamine
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Overview
Description
2-(2-methoxyphenyl)-N-methyl-N-(2-piperidin-1-ylethyl)ethanamine, also known as methoxetamine (MXE), is a dissociative anesthetic drug that is chemically similar to ketamine. MXE has been used in scientific research for its potential therapeutic effects, but it is not approved for medical use.
Mechanism of Action
MXE works by blocking N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in pain perception and memory. This leads to dissociative effects, such as altered perception of time, space, and self.
Biochemical and Physiological Effects
MXE has been shown to increase heart rate and blood pressure, as well as cause respiratory depression and sedation. It can also cause hallucinations, confusion, and impaired coordination.
Advantages and Limitations for Lab Experiments
MXE has advantages as a research tool due to its ability to selectively target NMDA receptors, which are involved in a variety of neurological processes. However, its use in animal studies is limited due to its potential for abuse and lack of approved medical use.
Future Directions
Further research is needed to fully understand the potential therapeutic effects of MXE and its mechanisms of action. In addition, studies are needed to better understand the long-term effects of MXE use and its potential for abuse.
Synthesis Methods
MXE can be synthesized through a multi-step process that involves the reaction of 3-methoxyphenylacetone with methylamine and 2-(1-piperidinyl)ethylamine. The resulting product is then purified and crystallized to obtain MXE.
Scientific Research Applications
MXE has been studied for its potential therapeutic effects in treating depression, anxiety, and chronic pain. It has also been investigated as a potential treatment for opioid addiction. In addition, MXE has been used in animal studies to better understand the mechanisms of action of dissociative anesthetics.
properties
IUPAC Name |
2-(2-methoxyphenyl)-N-methyl-N-(2-piperidin-1-ylethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-18(14-15-19-11-6-3-7-12-19)13-10-16-8-4-5-9-17(16)20-2/h4-5,8-9H,3,6-7,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLIVHCIFCNKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1OC)CCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-methyl-N-(2-piperidin-1-ylethyl)ethanamine |
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